molecular formula C10H6ClN3O B1493716 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one CAS No. 1403589-25-2

6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one

Cat. No. B1493716
M. Wt: 219.63 g/mol
InChI Key: VSFXGUSQGSIRIK-UHFFFAOYSA-N
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Description

The compound “6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one” is a type of pyrimidoindole, which is a class of compounds containing a pyrimidoindole moiety . Pyrimidoindoles are known for their complex structure and potential biological activities .


Synthesis Analysis

The synthesis of pyrimidoindole derivatives has been reported in several studies . For instance, a study reported the synthesis of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3 Inhibitors . Another study reported a method for the synthesis of 2-oxo-4-phenyl-2,3-dihydro-9H-pyrimido[4,5-b]indole as well as of 2-chloro- and 2-nitramino-4-phenylpyrimido[4,5-b]indoles .


Molecular Structure Analysis

The molecular structure of pyrimidoindole derivatives is characterized by a pyrimidoindole moiety . The molecule contains multiple bonds, aromatic bonds, and several ring structures .


Chemical Reactions Analysis

The chemical reactions involving pyrimidoindole derivatives are complex and can involve multiple steps . For example, the synthesis of 7-Chloro-9H-pyrimido[4,5-b]indole-based derivatives involved studying their structure–activity relationships with focus on the cyanoacetyl piperidine moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidoindole derivatives can vary widely depending on their specific structure . For example, the molecular formula of 4-Chloro-9H-pyrimido[4,5-b]indole is C10H6ClN3, with an average mass of 203.628 Da and a monoisotopic mass of 203.025024 Da .

Scientific Research Applications

Microtubule Depolymerization in Cancer Cells

6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one has shown promising results in the field of cancer research. Studies have revealed its effectiveness in depolymerizing microtubules, which is a crucial mechanism for inhibiting the growth of cancer cells. This compound demonstrates significant potency against various cancer cell lines, including MDA-MB-435, SK-OV-3, and HeLa cells. Its effectiveness is further highlighted in cells expressing P-glycoprotein or the βIII isotype of tubulin, which are known to cause clinical drug resistance to microtubule-targeting drugs (Devambatla et al., 2017).

Synthesis of Medicinally Relevant Compounds

The compound has also been used in the synthesis of various medicinally interesting derivatives. For instance, pyrimido[4,5-b]indole ribonucleosides, synthesized using this compound, have displayed antiviral activity against Dengue virus. This highlights its potential in creating therapeutic agents for viral infections (Tichy et al., 2012).

BET Bromodomain Inhibition

Another significant application is in the inhibition of BET bromodomains. Compounds containing the 9H-pyrimido[4,5-b]indole structure have been identified as potent and selective inhibitors of BET proteins. These inhibitors show high binding affinities and are effective in inhibiting cell growth in acute leukemia cell lines. One such compound has demonstrated significant antitumor activity in leukemia and triple-negative breast cancer models in mice (Zhao et al., 2017).

Glycogen Synthase Kinase-3β Inhibition

Research has also explored the use of 6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one derivatives as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target in Alzheimer’s disease drug discovery. Modifications of this compound have led to the development of inhibitors with improved metabolic stability and neuroprotective properties (Andreev et al., 2020).

Safety And Hazards

The safety and hazards associated with pyrimidoindole derivatives would depend on their specific structure and properties. Unfortunately, specific information on the safety and hazards of “6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one” was not found in the available resources .

properties

IUPAC Name

6-chloro-3,9-dihydropyrimido[4,5-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O/c11-5-1-2-7-6(3-5)8-9(14-7)12-4-13-10(8)15/h1-4H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFXGUSQGSIRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2)N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3H-pyrimido[4,5-B]indol-4(9H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Tichý, R Pohl, HY Xu, YL Chen, F Yokokawa… - Bioorganic & medicinal …, 2012 - Elsevier
A series of new pyrimido[4,5-b]indole ribonucleosides bearing phenyl or hetaryl group at position 4 has been prepared by selective Pd-catalyzed cross-coupling reactions of the …
Number of citations: 68 www.sciencedirect.com
J Konč - 2016 - dspace.cuni.cz
Syntheses of two series of 2'-sugar-modified pyrimido[4,5-b]indole nucleosides were developed. The synthetic strategy was based on functional group transformations of the 2'-hydroxy …
Number of citations: 0 dspace.cuni.cz
J Konč - 2014 - dspace.cuni.cz
Study of glycosylation reactions of base- and sugar-modified nucleosides was performed and some of the procedures were applied for the synthesis of pyrimido[4,5-b]indole nucleosides…
Number of citations: 0 dspace.cuni.cz

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